N-(4-Nitrobenzyl)cyclopropanesulfonamide
Description
N-(4-Nitrobenzyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a 4-nitrobenzyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry and catalysis due to their hydrogen-bonding capabilities and electronic properties. The nitro group in the 4-position of the benzyl moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents (e.g., methyl, hydroxyl, or chloro groups) .
Properties
CAS No. |
1019855-82-3 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-3-1-8(2-4-9)7-11-17(15,16)10-5-6-10/h1-4,10-11H,5-7H2 |
InChI Key |
XQVPEHCSXVREPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares structural analogs of N-(4-Nitrobenzyl)cyclopropanesulfonamide based on substituents, functional groups, and synthesis methodologies derived from the evidence.
Nitrobenzyl vs. Methylcyclopentyl Groups
- N-(3-Isocyanato-4-methylcyclopentyl)cyclopropanesulfonamide (): The methylcyclopentyl group provides steric bulk and lipophilicity, favoring applications in hydrophobic environments. Its synthesis involves DPPA and isobutanol at 70°C, yielding intermediates for further functionalization.
- Nitrobenzyl Group : The 4-nitrobenzyl substituent in the target compound likely enhances electrophilic character, making it suitable for nucleophilic substitution or redox reactions. This contrasts with the methyl group, which lacks significant electronic effects .
Nitro vs. Hydroxyphenyl Groups
- N-(4-Hydroxyphenyl)benzenesulfonamide (): The hydroxyl group enables intermolecular hydrogen bonding (N–H⋯O and O–H⋯O), improving solubility in polar solvents. In contrast, the nitro group in the target compound would reduce solubility but increase stability toward oxidation .
Nitro vs. Chlorobenzothiazol Groups
- The carboxamide group differs from sulfonamide in acidity and hydrogen-bonding capacity, which may alter pharmacological properties .
Functional Group Comparisons: Sulfonamide vs. Carboxamide
Structural and Electronic Comparisons
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